molecular formula C15H16N2O8 B12546656 3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid CAS No. 869957-57-3

3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid

Cat. No.: B12546656
CAS No.: 869957-57-3
M. Wt: 352.30 g/mol
InChI Key: MMSXYYBPPJYIBT-UHFFFAOYSA-N
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Description

3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid is a complex organic compound characterized by its unique structure, which includes two ethoxy(oxo)acetamido groups attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid typically involves multi-step organic reactions. One common method includes the acylation of 3,4-diaminobenzoic acid with ethoxy(oxo)acetic acid derivatives under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.

    Biology: The compound can be used in biochemical assays to study enzyme interactions and metabolic pathways.

    Industry: It may be used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or chemical effects. The exact mechanism would depend on the specific application and the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    4-acetamidobenzoic acid: A simpler analog with one acetamido group.

    3,5-Bis(2-dodecylthiocarbonothioylthio-1-oxopropoxy)benzoic acid: Another complex benzoic acid derivative with different functional groups.

Uniqueness

3,4-Bis[2-ethoxy(oxo)acetamido]benzoic acid is unique due to its specific functional groups and their arrangement, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

CAS No.

869957-57-3

Molecular Formula

C15H16N2O8

Molecular Weight

352.30 g/mol

IUPAC Name

3,4-bis[(2-ethoxy-2-oxoacetyl)amino]benzoic acid

InChI

InChI=1S/C15H16N2O8/c1-3-24-14(22)11(18)16-9-6-5-8(13(20)21)7-10(9)17-12(19)15(23)25-4-2/h5-7H,3-4H2,1-2H3,(H,16,18)(H,17,19)(H,20,21)

InChI Key

MMSXYYBPPJYIBT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NC1=C(C=C(C=C1)C(=O)O)NC(=O)C(=O)OCC

Origin of Product

United States

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